15-Bromopentadecanoic acid
Overview
Description
15-Bromopentadecanoic acid is a chemical compound with the molecular formula C15H29BrO2 . It has an average mass of 321.294 Da and a monoisotopic mass of 320.135071 Da .
Synthesis Analysis
15-Bromopentadecanoic acid can be synthesized from pentadecanolide by hydrolysis and subsequent bromination of the resulting 15-hydroxypentadecanoic acid . The compound can also be loaded onto E. coli ACP in vitro .Molecular Structure Analysis
The molecular structure of 15-Bromopentadecanoic acid consists of 15 carbon atoms, 29 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . It has a molecular weight of 321.29 g/mol .Physical And Chemical Properties Analysis
15-Bromopentadecanoic acid has a molecular weight of 321.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 14 .Scientific Research Applications
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Biochemical Research
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Chemical Research
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Material Science
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Environmental Science
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Food Science
Safety And Hazards
When handling 15-Bromopentadecanoic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or inhalation, medical attention should be sought immediately .
Future Directions
There is a growing body of evidence that supports the potential of pentadecanoic acid, a compound similar to 15-Bromopentadecanoic acid, in supporting long-term metabolic and heart health . Future research could explore the potential benefits and applications of 15-Bromopentadecanoic acid in these areas.
properties
IUPAC Name |
15-bromopentadecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29BrO2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(17)18/h1-14H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLACPKKVZSLCSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCBr)CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338981 | |
Record name | 15-Bromopentadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
15-Bromopentadecanoic acid | |
CAS RN |
56523-59-2 | |
Record name | 15-Bromopentadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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